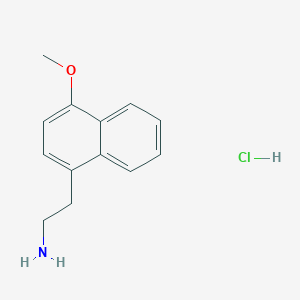

2-(4-Methoxynaphthalen-1-yl)ethan-1-amine hydrochloride

説明

特性

IUPAC Name |

2-(4-methoxynaphthalen-1-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO.ClH/c1-15-13-7-6-10(8-9-14)11-4-2-3-5-12(11)13;/h2-7H,8-9,14H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSZXSGNPUPVCAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049698-13-6 | |

| Record name | 2-(4-methoxynaphthalen-1-yl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxynaphthalen-1-yl)ethan-1-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 4-methoxynaphthalene.

Alkylation: The 4-methoxynaphthalene undergoes alkylation with an appropriate alkyl halide, such as ethyl bromide, in the presence of a strong base like sodium hydride (NaH) to form 2-(4-methoxynaphthalen-1-yl)ethane.

Amination: The resulting product is then subjected to amination using ammonia or an amine source under high pressure and temperature to introduce the amine group, forming 2-(4-methoxynaphthalen-1-yl)ethan-1-amine.

Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by reacting with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. The final product is purified through crystallization or recrystallization techniques.

化学反応の分析

Types of Reactions

2-(4-Methoxynaphthalen-1-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its reduced form.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Various nucleophiles like halides, thiols, or amines in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Naphthoquinones.

Reduction: Reduced naphthalene derivatives.

Substitution: Substituted naphthalene derivatives.

科学的研究の応用

2-(4-Methoxynaphthalen-1-yl)ethan-1-amine hydrochloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 2-(4-Methoxynaphthalen-1-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Chemical Structure :

Physicochemical Properties :

- The naphthalene core contributes to lipophilicity (higher logP than phenyl analogs), while the methoxy group enhances solubility in polar solvents.

- The hydrochloride salt improves stability and aqueous solubility compared to the free base.

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on aromatic system variations, substituent positions, and functional group modifications.

Positional Isomers on Naphthalene

- Impact : The 7-methoxy isomer may exhibit distinct pharmacokinetics or receptor selectivity due to steric and electronic effects.

Phenylalkylamine Derivatives

- Impact : Phenylalkylamines often exhibit psychedelic activity, while the naphthalene-based target compound may have altered receptor selectivity or metabolic stability.

Heterocyclic Analogs

- Impact : Indole derivatives may target serotonin pathways, while imidazothiazoles could exhibit divergent biological activities.

Halogen-Substituted Analogs

- Impact : Halogenation typically enhances compound stability but may reduce solubility compared to methoxy-substituted analogs.

Key Findings and Trends

Indole derivatives (e.g., ) may mimic endogenous neurotransmitters, offering distinct pharmacological profiles .

Substituent Effects :

- Methoxy groups enhance solubility and electronic donation, while halogens (Cl, F) or methylthio groups increase lipophilicity and metabolic stability .

- Substituent position (e.g., 4- vs. 7-methoxy on naphthalene) significantly impacts steric interactions and receptor binding .

Biological Activity :

- Phenylalkylamines (e.g., 2C-D, 25T-NBOH) are associated with serotonin receptor modulation, suggesting the target compound may share similar pathways but with altered selectivity due to its naphthalene core .

生物活性

2-(4-Methoxynaphthalen-1-yl)ethan-1-amine hydrochloride, also known as (R)-2-Amino-2-(4-methoxynaphthalen-1-yl)ethan-1-ol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on a review of existing literature and research findings.

Chemical Structure and Properties

The chemical structure of 2-(4-Methoxynaphthalen-1-yl)ethan-1-amine hydrochloride can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 232.72 g/mol

- SMILES : COC1=CC=C(C2=CC=CC=C21)CCN

- InChIKey : UNFMMZNTVQPCHB-UHFFFAOYSA-N

The compound features a methoxy group attached to a naphthalene ring, which enhances its lipophilicity and biological interaction potential.

Anticancer Properties

Research indicates that 2-(4-Methoxynaphthalen-1-yl)ethan-1-amine hydrochloride exhibits anticancer activity , particularly through enzyme inhibition. It has shown effectiveness against specific kinases involved in cancer progression. The compound's ability to modulate enzyme activity makes it a candidate for further development in cancer therapeutics.

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Binding : The amino group in the structure forms hydrogen bonds with active sites on target enzymes, while the hydrophobic naphthyl and methoxy groups enhance binding affinity.

- Receptor Interaction : It may interact with various receptors, influencing signaling pathways critical for cellular functions.

Antimicrobial Activity

In addition to anticancer properties, this compound has been studied for its antimicrobial effects . Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although detailed mechanisms remain to be elucidated.

Table of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Inhibition of specific kinases | |

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | Modulation of enzyme activity |

Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that 2-(4-Methoxynaphthalen-1-yl)ethan-1-amine hydrochloride exhibited cytotoxic effects at micromolar concentrations. The compound was particularly effective against MCF-7 (breast cancer) and LCC6/P-gp (drug-resistant breast cancer) cell lines, indicating its potential as a therapeutic agent in overcoming drug resistance .

Study 2: Enzyme Interaction Analysis

Molecular docking simulations have been employed to predict the binding affinities of this compound with various enzymes. Results indicated a strong binding affinity towards CYP1B1, an enzyme implicated in drug metabolism and cancer progression. The IC values obtained were in the low nanomolar range, highlighting the compound's potency as an enzyme inhibitor .

Q & A

Q. Purity Validation :

- Chromatography : Use HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection (λ = 254 nm) to assess purity (>98%) .

- Spectroscopy : Confirm structure via H/C NMR (e.g., methoxy proton at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–8.2 ppm) and FT-IR (N–H stretch at ~3300 cm) .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H/C NMR to confirm substituent positions and amine protonation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H] expected for CHClNO: calc. 238.0994) .

- X-ray Crystallography : Resolve crystal structure for absolute configuration (if single crystals are obtainable) .

- Elemental Analysis : Verify C, H, N, Cl content within ±0.4% of theoretical values .

Basic: What are the solubility properties of this compound, and how do they influence experimental design?

Methodological Answer:

As a hydrochloride salt, it is highly soluble in water and polar solvents (e.g., methanol, DMSO) but poorly soluble in non-polar solvents (e.g., hexane).

Q. Solubility Table (Inferred from Analogous Compounds) :

| Solvent | Solubility (mg/mL) | Conditions |

|---|---|---|

| Water | >50 | RT |

| Methanol | >100 | RT |

| DMSO | >100 | RT |

| Ethyl Acetate | <1 | RT |

Q. Experimental Implications :

- Use aqueous buffers for biological assays.

- Avoid precipitation in non-polar reaction mixtures by pre-dissolving in DMSO .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., receptor binding vs. enzyme inhibition)?

Methodological Answer:

Orthogonal Assays : Validate activity using multiple methods (e.g., radioligand binding for receptor affinity vs. functional cAMP assays for downstream effects) .

Structural Analysis : Compare stereochemistry (e.g., via chiral HPLC) to rule out enantiomer-specific effects .

Control Experiments : Use knockout cell lines or competitive antagonists to confirm target specificity .

Q. Example Workflow :

- Step 1 : Perform dose-response curves in receptor overexpression systems.

- Step 2 : Cross-validate with enzyme activity assays (e.g., LC-MS for metabolite quantification).

- Step 3 : Use molecular docking to predict binding modes (e.g., AutoDock Vina) .

Advanced: What strategies assess its potential as a ligand in transition-metal-catalyzed reactions?

Methodological Answer:

Coordination Studies :

- UV-Vis Spectroscopy : Monitor shifts in absorption spectra upon metal addition (e.g., Cu, Pd) .

- X-ray Crystallography : Resolve metal-ligand complexes to identify binding motifs .

Catalytic Screening :

Q. Key Metrics :

- TOF : >100 h suggests competitive catalytic activity.

- Leaching Tests : ICP-MS to confirm metal stability .

Advanced: How to evaluate its interactions with neurotransmitter receptors (e.g., serotonin, dopamine)?

Methodological Answer:

Radioligand Binding Assays :

- Use H-labeled serotonin/dopamine in transfected HEK293 cells.

- Calculate IC values via nonlinear regression (e.g., GraphPad Prism) .

Functional Assays :

- Measure cAMP accumulation (ELISA) or calcium flux (Fluo-4 AM dye) in neuronal cell lines .

In Vivo Models :

- Test locomotor activity in zebrafish or rodents (dose range: 1–50 mg/kg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。